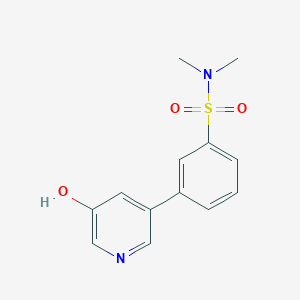![molecular formula C17H18N2O2 B6368958 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% CAS No. 1261997-18-5](/img/structure/B6368958.png)
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine (abbreviated as 2H4PPCP) is a chemical compound that has been used in a variety of scientific research applications. It is a white solid that can be synthesized in a laboratory setting, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters dopamine and serotonin. 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has also been used in studies to investigate the effects of various drugs on the nervous system.
Wirkmechanismus
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has been found to act as an inhibitor of both AChE and MAO. It binds to the active sites of these enzymes, preventing them from breaking down their respective neurotransmitters. This leads to an increase in the levels of acetylcholine and dopamine/serotonin in the brain, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% are largely dependent on its mechanism of action. By inhibiting AChE, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can lead to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function. By inhibiting MAO, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can lead to an increase in the levels of dopamine and serotonin in the brain. This can lead to improved mood, increased motivation, and improved social functioning.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and it has been found to be effective at inhibiting both AChE and MAO. However, it is important to note that the effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can vary significantly depending on the dosage used. As such, it is important to use the proper dosage when conducting laboratory experiments with 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%. One potential direction is to investigate the effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate the effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the potential therapeutic uses of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%, such as the treatment of cognitive decline or the treatment of mood disorders. Finally, research could be conducted to investigate the long-term effects of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% on the human body.
Synthesemethoden
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% can be synthesized by a variety of methods. One method involves reacting 4-(piperidine-1-carbonyl)phenol with 2-chloropyridine in the presence of potassium carbonate in aqueous ethanol. This reaction yields 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in a 95% yield. Another method involves reacting 4-(piperidine-1-carbonyl)phenol with 2-chloropyridine in the presence of sodium hydroxide in aqueous ethanol. This reaction yields 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95% in a 92% yield.
Eigenschaften
IUPAC Name |
4-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-12-15(8-9-18-16)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPSESKDIDVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683241 |
Source


|
| Record name | 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-18-5 |
Source


|
| Record name | 4-[4-(Piperidine-1-carbonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)

